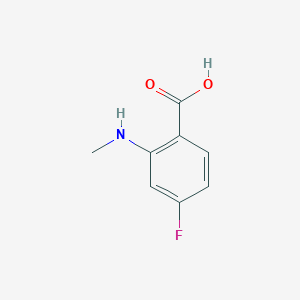

4-Fluoro-2-(methylamino)benzoic acid

Description

General Context of Fluorinated and Aminated Benzoic Acid Derivatives in Chemical Science

The introduction of fluorine atoms and amino groups into the benzoic acid structure has proven to be a particularly fruitful strategy in chemical science. Fluorination can dramatically alter a molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. lookchem.comresearchgate.net These changes make fluorinated benzoic acids valuable intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals. lookchem.comresearchgate.net It is estimated that over 20% of pharmaceuticals currently on the market contain fluorine. researchgate.net

Similarly, the incorporation of amino groups (amination) is a common approach in medicinal chemistry to introduce basic centers into molecules, which can be crucial for drug-receptor interactions and for improving pharmacokinetic profiles. Aminated benzoic acids, including anthranilic acid (2-aminobenzoic acid) and its analogs, are precursors to a wide range of biologically active compounds, from anti-inflammatory drugs to anticancer agents. ontosight.airesearchgate.net The combination of both fluorine and amino substituents on a benzoic acid scaffold offers a powerful tool for creating novel molecular architectures with enhanced or unique properties. ontosight.ai

Historical Perspectives on Benzoic Acid Derivatives Research

The study of benzoic acid itself has a long history, dating back to the 16th century when it was first described by figures such as Nostradamus (1556) through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.orgpreprints.org For a long time, this natural resin was the only source of the acid. newworldencyclopedia.org The structure and composition of benzoic acid were later determined by Justus von Liebig and Friedrich Wöhler in 1832. newworldencyclopedia.orgwikipedia.org A significant milestone in its application came in 1875 when Salkowski discovered its antifungal properties, leading to its use as a food preservative. newworldencyclopedia.orgwikipedia.org

Early industrial production involved processes like the hydrolysis of benzotrichloride, though this method yielded products with chlorinated impurities. wikipedia.org The development of the partial oxidation of toluene (B28343) with oxygen catalyzed by metal naphthenates provided a more efficient and cleaner route to commercial-grade benzoic acid. wikipedia.org This foundational research paved the way for extensive investigation into its derivatives. ijarsct.co.in Throughout the 20th and 21st centuries, research has increasingly focused on the synthesis and application of substituted benzoic acids, driven by the need for new pharmaceuticals, specialty chemicals, and advanced materials. preprints.orgnumberanalytics.com

Significance of 4-Fluoro-2-(methylamino)benzoic acid within the Broader Class of Anthranilic and Benzoic Acid Analogs

Within the extensive family of substituted benzoic acids, this compound holds specific importance as a specialized building block in organic synthesis. It is an analog of anthranilic acid, featuring two key substitutions on the benzene (B151609) ring: a fluorine atom at the para-position (position 4) and a methylamino group (-NHCH₃) at the ortho-position (position 2) relative to the carboxylic acid.

The strategic placement of these groups imparts distinct chemical reactivity and properties. The electron-withdrawing nature of the fluorine atom influences the acidity of the carboxylic acid and the electron density of the aromatic ring. The methylamino group provides a nucleophilic center and a site for further functionalization. This unique combination of functional groups makes it a valuable intermediate for constructing more complex, often biologically active, heterocyclic systems and other target molecules in pharmaceutical and chemical research.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 128992-62-1 sigmaaldrich.com |

| Molecular Formula | C₈H₈FNO₂ sigmaaldrich.com |

| Molecular Weight | 169.16 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Synonyms | Not available |

This data is compiled from available chemical supplier and database information. sigmaaldrich.com

Research Landscape and Scholarly Contributions to Substituted Aromatic Carboxylic Acids

The academic research landscape for substituted aromatic carboxylic acids is both broad and dynamic. mdpi.com A significant area of focus is their use as building blocks in the synthesis of novel pharmaceuticals and agrochemicals. ijarsct.co.inpreprints.org Researchers continuously explore new synthetic methodologies to introduce a wide variety of functional groups onto the aromatic ring with high regioselectivity. numberanalytics.com This includes advanced techniques in C-H bond functionalization, which allow for the direct modification of the benzoic acid scaffold, often using transition-metal catalysts. rsc.org

Another prominent research avenue involves the use of aromatic carboxylic acids as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The carboxylate groups can coordinate to metal ions, creating complex, porous structures with potential applications in gas storage, catalysis, and separation technologies. mdpi.com Furthermore, fundamental studies on the impact of substituents on the electronic structure, reactivity, and supramolecular assembly of these molecules continue to contribute to a deeper understanding of organic chemistry principles. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTZRZBSADJAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439900 | |

| Record name | 4-fluoro-2-methylamino-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128992-62-1 | |

| Record name | 4-fluoro-2-methylamino-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis for 4-Fluoro-2-(methylamino)benzoic acid

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to readily available starting materials. The primary disconnections focus on the formation of the C-N bonds and the introduction of the key functional groups.

One common approach involves the disconnection of the methyl group from the secondary amine, suggesting a precursor such as 2-amino-4-fluorobenzoic acid . This key intermediate, also known as 4-fluoroanthranilic acid, can be further disconnected in a few ways. A primary disconnection of the amino group points towards a nitro group precursor, specifically 4-fluoro-2-nitrobenzoic acid . This disconnection is strategically sound as the nitro group can be selectively introduced via electrophilic aromatic substitution and subsequently reduced to the desired amine.

Alternatively, the C-N bond of the 2-amino group can be disconnected, leading to a precursor like 2-halo-4-fluorobenzoic acid (e.g., 2-bromo- or 2-chloro-4-fluorobenzoic acid). This approach relies on a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction to introduce the amino or a protected amino functionality.

A more convergent retrosynthetic strategy might involve the direct formation of the 2-(methylamino) group. This could be envisioned through the reaction of a suitably activated benzoic acid derivative, such as 2,4-difluorobenzoic acid , with methylamine (B109427).

These primary retrosynthetic pathways guide the development of the synthetic routes detailed in the following sections.

Classical and Modern Synthetic Routes to this compound Precursors

The synthesis of precursors to this compound leverages a variety of well-established and contemporary organic transformations.

Nitration and Reduction Approaches to Aminobenzoic Acid Intermediates

A prevalent and classical method for the synthesis of 2-amino-4-fluorobenzoic acid involves a nitration-reduction sequence. This typically begins with a commercially available fluorinated benzoic acid derivative. For instance, the nitration of 3-fluorobenzoic acid can be employed. The fluorine atom is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The directing effects of these substituents can lead to a mixture of products. A more regioselective approach involves the nitration of a 4-fluorohalogenobenzoic acid, where the halogen can later be removed during the reduction step. For example, a 4-fluorohalogenobenzoic acid can be nitrated to yield a 4-fluoro-2-nitrohalogenobenzoic acid, which is then subjected to catalytic reduction to furnish 2-amino-4-fluorobenzoic acid guidechem.com.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid guidechem.comprepchem.com. The subsequent reduction of the nitro group to an amine is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with reagents such as tin(II) chloride in hydrochloric acid.

| Starting Material | Reagents | Product |

| 3-Fluorobenzoic acid | HNO₃, H₂SO₄ | 4-Fluoro-2-nitrobenzoic acid (and isomers) |

| 4-Fluoro-2-nitrobenzoic acid | H₂, Pd/C or SnCl₂/HCl | 2-Amino-4-fluorobenzoic acid |

Direct Amination Strategies for Fluoro-substituted Benzoic Acids

Direct amination of fluoro-substituted benzoic acids offers a more direct route to the aminobenzoic acid precursors. One such strategy is nucleophilic aromatic substitution (SNA r). For example, a highly activated substrate like 2,4-difluorobenzoic acid can react with an amine, such as methylamine, where one of the fluorine atoms is displaced. The fluorine atom ortho to the electron-withdrawing carboxylic acid group is generally more activated towards nucleophilic attack. This reaction is typically performed in a polar aprotic solvent.

Another powerful method for direct amination is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine chemicalbook.comorgchemres.org. For instance, 2-bromo-4-fluorobenzoic acid can be reacted with an amine in the presence of a copper catalyst and a base to yield the corresponding N-substituted anthranilic acid derivative chemicalbook.comgoogle.com. This method is particularly useful for forming N-aryl and N-alkyl anthranilic acids.

| Starting Material | Reagents | Reaction Type | Product |

| 2,4-Difluorobenzoic acid | Methylamine | Nucleophilic Aromatic Substitution | This compound |

| 2-Bromo-4-fluorobenzoic acid | Methylamine, Cu catalyst, Base | Ullmann Condensation | This compound |

Condensation Reactions in the Synthesis of Related Structures

Condensation reactions, particularly the Ullmann condensation, are pivotal in the synthesis of N-substituted anthranilic acid derivatives chemicalbook.comorgchemres.orgorganic-chemistry.org. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper chemicalbook.com. However, modern modifications using soluble copper catalysts with ligands have made this reaction more versatile and efficient orgchemres.org. The coupling of a 2-halobenzoic acid with an amine is a common strategy. For example, the reaction of 2-chlorobenzoic acid with various amines in the presence of copper nanoparticles as a catalyst has been reported to be an efficient method for the synthesis of mefenamic acid derivatives orgchemres.org. This methodology can be adapted for the synthesis of this compound by using 2-chloro- or 2-bromo-4-fluorobenzoic acid and methylamine.

Reductive Methylation of Amino Groups in Benzoic Acid Derivatives

Once the precursor 2-amino-4-fluorobenzoic acid is obtained, the methyl group can be introduced onto the amino group via reductive amination (also known as reductive alkylation) ossila.com. This two-step, one-pot process typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. For the synthesis of this compound, 2-amino-4-fluorobenzoic acid can be reacted with formaldehyde (B43269) to form the corresponding imine, which is then reduced using a mild reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride chemicalbook.com. This method is highly efficient for the mono-methylation of primary amines.

An alternative is the Eschweiler-Clarke reaction, which uses formic acid as both the source of the methyl group and the reducing agent.

| Starting Material | Reagents | Reaction Type | Product |

| 2-Amino-4-fluorobenzoic acid | Formaldehyde, NaBH₃CN | Reductive Amination | This compound |

| 2-Amino-4-fluorobenzoic acid | Formaldehyde, Formic Acid | Eschweiler-Clarke Reaction | This compound |

Acyl Chlorination and Subsequent Amidation/Esterification Reactions

The carboxylic acid functionality of this compound can be converted into a more reactive acyl chloride. This is typically achieved by treating the benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) orgsyn.org. The resulting acyl chloride, 4-fluoro-2-(methylamino)benzoyl chloride, is a versatile intermediate that can readily undergo amidation or esterification reactions.

For example, reaction of the acyl chloride with an amine would yield the corresponding amide, while reaction with an alcohol would produce the ester. It is important to note that the amino group in the starting material may need to be protected during the acyl chlorination step to prevent unwanted side reactions. However, in some cases, the reaction can proceed selectively at the carboxylic acid.

| Starting Material | Reagents | Intermediate | Subsequent Reaction | Final Product |

| This compound | SOCl₂ or (COCl)₂ | 4-Fluoro-2-(methylamino)benzoyl chloride | Amine (R₂NH) | 4-Fluoro-2-(methylamino)benzamide derivative |

| This compound | SOCl₂ or (COCl)₂ | 4-Fluoro-2-(methylamino)benzoyl chloride | Alcohol (ROH) | 4-Fluoro-2-(methylamino)benzoate ester |

Synthetic Transformations from 4-Fluorobenzoic Acid Derivatives

The synthesis of this compound often begins with commercially available 4-fluorobenzoic acid or its derivatives. wikipedia.org A common strategy involves a multi-step sequence that first introduces a nitro group at the ortho-position to the carboxylic acid, followed by reduction and subsequent N-methylation.

A representative pathway starts with the nitration of a 4-fluorohalogenobenzoic acid, such as 3-chloro-4-fluorobenzoic acid, to yield a 4-fluoro-2-nitrohalogenobenzoic acid intermediate. This intermediate then undergoes catalytic reduction to convert the nitro group into an amino group, forming 2-amino-4-fluorobenzoic acid. google.com The final step would involve the selective methylation of the amino group to yield the target compound.

Another approach involves the esterification of 4-fluorobenzoic acid, which serves to protect the carboxylic acid group. globalscientificjournal.comresearchgate.net The resulting ester can then undergo directed ortho-lithiation followed by reaction with an electrophilic nitrogen source, or a nitration/reduction sequence as described above, before the final N-methylation and deprotection (hydrolysis) of the ester to reveal the carboxylic acid.

Advanced Synthetic Transformations for this compound

Modern synthetic chemistry offers more direct and efficient routes to substituted benzoic acids, leveraging advanced catalytic systems and reaction mechanisms.

Palladium-Catalyzed Ortho-Arylation and Defluorination in Fluoro-substituted Aromatic Systems

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of fluoro-substituted aromatic systems, palladium catalysts can facilitate regioselective C–H bond arylation. For instance, the presence of an ortho-substituent on a fluorobenzene (B45895) derivative can direct the arylation to the other ortho-position relative to the fluorine atom. rsc.org While this methodology is primarily used for C-C bond formation, related palladium-catalyzed C-N coupling reactions are well-established for the synthesis of anilines from aryl halides. nih.gov

Defluorination, the cleavage of a C-F bond, is a challenging transformation due to the high bond strength. However, palladium-catalyzed cross-coupling reactions have been developed for the defluorinative arylation, alkenylation, or alkylation of gem-difluorinated compounds. acs.org These reactions typically proceed through a C-C bond activation followed by β-fluoride elimination to generate a reactive palladium intermediate. acs.org The development of analogous C-F activation/amination reactions could provide a direct route to compounds like this compound from precursors like 2,4-difluorobenzoic acid.

| Reaction Type | Substrate Example | Catalyst System | Key Transformation | Reference |

|---|---|---|---|---|

| Ortho-Arylation | 2-Bromofluorobenzene | Diphosphine-Palladium | Regioselective arylation at C3 | rsc.org |

| C-N Coupling | Aryl Bromides/Chlorides | AdBippyPhos/[Pd(allyl)Cl]2 | Formation of fluorinated anilines | nih.gov |

| Defluorination-Arylation | gem-Difluorinated Cyclopropanes | Pd(OTFA)2/PtBu3·HBF4 | Formation of 2-fluoroallylic scaffolds | acs.org |

Carbanion Reactions and Nucleophilic Aromatic Substitution (SNAr) with Fluorinated Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. nih.govresearchgate.net In this reaction, a nucleophile replaces a leaving group (like fluoride) on the aromatic ring through an addition-elimination mechanism, proceeding via a stabilized Meisenheimer intermediate. The fluorine atom is an effective leaving group in SNAr reactions when the aromatic ring is sufficiently electron-poor.

For the synthesis of this compound, an SNAr reaction could theoretically be employed using a precursor like 2,4-difluorobenzoic acid. The carboxylate group and the fluorine atom at C-4 would activate the C-2 position towards nucleophilic attack by methylamine. The greater electron-withdrawing effect of the carboxyl group would preferentially activate the ortho-position (C-2) for substitution over the para-position (C-4).

Recent advances have expanded the scope of SNAr to include unactivated fluoroarenes through photoredox catalysis. nih.gov This method uses an organic photoredox catalyst to facilitate a cation radical-accelerated nucleophilic aromatic substitution, enabling the defluorination of electron-neutral and even electron-rich fluoroarenes with various nucleophiles. nih.gov

Carbanion chemistry can also be applied. For instance, the anion of a secondary nitrile can act as a nucleophile in an SNAr reaction with aryl fluorides to form new C-C bonds. orgsyn.org A similar strategy involving a nitrogen-based nucleophile generated under basic conditions could be envisioned for C-N bond formation.

C-H Functionalization Strategies for Benzoic Acids

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy in organic synthesis, avoiding the need for pre-functionalized substrates. researchgate.net The carboxylic acid group in benzoic acids can act as an effective directing group for transition metal-catalyzed C-H activation at the ortho-position.

Ruthenium(II) and Iridium(III) complexes are particularly effective for this transformation. acs.orgnih.govresearchgate.net For example, [Ru(p-cymene)Cl₂]₂ can catalyze the ortho-allylation of benzoic acids. nih.gov While C-H amination is more challenging, methodologies are being developed. A rhodium(III)-catalyzed amidation of benzoic acids with isocyanates proceeds via ortho-C-H bond functionalization followed by intramolecular cyclization. researchgate.net The development of an intermolecular C-H amination protocol with a simple amine like methylamine would represent a significant advance, potentially allowing for the single-step synthesis of this compound from 4-fluorobenzoic acid.

Palladium(II) catalysis has also been utilized for meta-C-H functionalization of benzoic acid derivatives by employing a nitrile-based sulfonamide template, demonstrating the ability to control site-selectivity. nih.gov

| Catalyst Type | Directing Group | Position Functionalized | Type of Functionalization | Reference |

|---|---|---|---|---|

| Ruthenium(II) | Carboxylate | Ortho | Allylation | nih.gov |

| Rhodium(III) | Carboxylate | Ortho | Amidation/Cyclization | researchgate.net |

| Iridium(III) | Carboxylate | Ortho | Annulation | acs.org |

| Palladium(II) | Nitrile-based template | Meta | Olefination, Acetoxylation | nih.gov |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical process in academic synthesis to maximize product yield and purity while minimizing reaction time and resource consumption. nih.gov This process involves systematically varying parameters such as temperature, solvent, catalyst loading, and reactant concentrations. beilstein-journals.org

Historically, optimization was done by modifying one variable at a time. Modern approaches, however, leverage Design of Experiments (DoE) and high-throughput screening platforms combined with machine learning algorithms to explore a multi-dimensional parameter space more efficiently. beilstein-journals.org For the synthesis of a specific target like this compound, an optimization workflow might involve:

Problem Formulation : Defining the parameters to be optimized (e.g., catalyst, base, solvent, temperature) and the target objective (e.g., yield, selectivity). beilstein-journals.org

Screening : A preliminary screen of various catalysts, ligands, bases, and solvents to identify promising candidates.

Modeling : Using the initial data to build a statistical or machine learning model that predicts the reaction outcome based on the input conditions.

Algorithmic Suggestion : The model then suggests the next set of experimental conditions most likely to improve the yield, balancing exploration of new conditions with exploitation of known high-yield conditions. nih.gov

This iterative process, often facilitated by automated robotic platforms, can rapidly identify the optimal conditions, significantly accelerating the development of robust synthetic routes. beilstein-journals.org

Green Chemistry Principles in the Synthesis of Substituted Benzoic Acids

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comnih.gov The synthesis of substituted benzoic acids can be made more sustainable by adhering to the 12 Principles of Green Chemistry. nih.gov

Key principles applicable to this context include:

Waste Prevention : Designing syntheses with high atom economy, such as C-H functionalization, which avoids the generation of stoichiometric byproducts common in classical cross-coupling reactions.

Catalysis : Utilizing catalytic reagents instead of stoichiometric ones. Transition-metal catalysts are used in minute quantities and can be recycled, reducing waste and often enabling milder reaction conditions. nih.gov

Safer Solvents and Auxiliaries : Choosing solvents with lower environmental impact and toxicity. This involves replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives like 2-methyltetrahydrofuran (B130290) or, where possible, using water as the reaction medium. skpharmteco.combrazilianjournals.com.br The Schotten-Baumann reaction, for instance, can be performed in an aqueous environment. brazilianjournals.com.br

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts that operate under mild conditions is a key goal.

Use of Renewable Feedstocks : While synthetic building blocks are often derived from petrochemicals, research into bio-based feedstocks is an active area. For example, some benzoic acid derivatives can be produced via biotransformation from precursors like cinnamic acids. wikipedia.org

Less Hazardous Chemical Synthesis : Designing synthetic routes that avoid toxic reagents and intermediates, such as using less hazardous nitrating agents or finding alternatives to reactions that use highly reactive and dangerous organolithium compounds. nih.gov

An example of a greener approach is the selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water, which avoids organic solvents and heavy metal oxidants, and allows for the recycling of the catalyst and reaction medium. mdpi.com

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. wisdomlib.org For a compound like 4-Fluoro-2-(methylamino)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of its atomic structure.

Proton (¹H) NMR spectroscopy provides information on the number of different types of hydrogen atoms in a molecule and their connectivity. The spectrum is analyzed based on chemical shifts (δ), integration (proton count), and spin-spin coupling (splitting patterns).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the amine proton, the carboxylic acid proton, and the three aromatic protons.

Aromatic Protons (Ar-H): The protons on the aromatic ring typically resonate in the δ 6.5-8.0 ppm region. mit.edu The electronic effects of the three substituents—the strongly electron-donating amino group (-NHCH₃), the strongly electron-withdrawing carboxylic acid group (-COOH), and the electronegative fluorine atom (-F)—determine the precise chemical shifts. The -NHCH₃ group is an activating ortho-, para-director, while the -COOH group is a deactivating meta-director. The fluorine atom is deactivating but an ortho-, para-director. This complex interplay results in a predictable, albeit complex, splitting pattern for the three non-equivalent aromatic protons (H-3, H-5, and H-6).

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the nitrogen is expected. Its chemical shift would be influenced by the electronic environment of the amino group.

Amine Proton (-NH): The amine proton signal is typically a broad singlet and its chemical shift can vary depending on solvent and concentration.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, often above δ 10-12 ppm. Its presence can be confirmed by D₂O exchange, which causes the signal to disappear. mit.edu

The coupling constants (J) between adjacent protons provide further structural information. For instance, ortho-coupling (³JHH) in benzene (B151609) derivatives is typically in the range of 6.0-9.0 Hz, while meta-coupling (⁴JHH) is smaller (1.0-3.0 Hz). mit.edu Additionally, coupling between the fluorine atom and the aromatic protons (JHF) will be observed, with ortho-coupling being larger than meta-coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | > 10 | broad singlet (s) | - |

| H-6 | ~7.8 - 8.0 | doublet of doublets (dd) | ³JH6-H5 ≈ 8-9; ⁴JH6-F ≈ 4-5 |

| H-5 | ~6.7 - 6.9 | triplet of doublets (td) | ³JH5-H6 ≈ 8-9; ³JH5-F ≈ 8-9; ⁴JH5-H3 ≈ 2-3 |

| H-3 | ~6.5 - 6.7 | doublet of doublets (dd) | ⁴JH3-H5 ≈ 2-3; ⁵JH3-F ≈ 1-2 |

| -NH | Variable | broad singlet (s) | - |

| -CH₃ | ~2.8 - 3.0 | singlet (s) | - |

Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a typical broadband proton-decoupled spectrum, each unique carbon atom appears as a single line, and its chemical shift is indicative of its chemical environment. docbrown.info

For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons, the carboxylic acid carbon, and the methyl carbon.

Carboxylic Carbon (-COOH): This carbon is highly deshielded and typically appears in the δ 165-175 ppm range. researchgate.net

Aromatic Carbons (Ar-C): Aromatic carbons generally resonate between δ 110-160 ppm. researchgate.net The specific shifts are determined by the attached substituents.

C-F (C-4): The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly downfield.

C-NHCH₃ (C-2) and C-COOH (C-1): These carbons are also shifted downfield due to the attached heteroatoms.

The remaining aromatic carbons (C-3, C-5, C-6) will also show coupling to the fluorine atom over two or three bonds (²JCF, ³JCF). Data for analogous compounds like anthranilic acid provides context for these assignments. ni.ac.rsscispace.com

Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| C-4 (C-F) | 160 - 165 (d, ¹JCF large) |

| C-2 (C-N) | 150 - 155 |

| C-6 | 130 - 135 |

| C-1 | 110 - 115 |

| C-5 | 108 - 112 (d, ²JCF) |

| C-3 | 102 - 106 (d, ²JCF) |

| -CH₃ | 25 - 30 |

Note: Predictions are based on additive models and data from similar structures. The multiplicity (d) arises from C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. The chemical shift range for ¹⁹F is very large (over 800 ppm), which provides excellent signal dispersion and sensitivity to subtle changes in the electronic environment. wikipedia.org

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift provides a unique fingerprint for the fluorine atom's environment. For organofluorine compounds, shifts are often reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu The signal for the fluorine atom in an aromatic ring, as in fluorobenzene (B45895), typically appears around -113 ppm. colorado.edu The presence of other substituents on the ring will cause this shift to vary. nih.govacs.org

The signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5), providing further confirmation of the structure.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus Assignment | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |

|---|---|---|

| C4-F | -110 to -120 | triplet of doublets (td) |

Note: The multiplicity is predicted based on coupling to two ortho protons (H-3, H-5) and one meta proton (H-6).

In pharmaceutical development and quality control, samples are often complex mixtures containing the active ingredient, synthetic intermediates, byproducts, or degradation products. Advanced and hyphenated NMR techniques are crucial for analyzing such mixtures.

HPLC-NMR: The coupling of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy (HPLC-NMR) is a powerful tool that combines the separation capabilities of HPLC with the structural elucidation power of NMR. ijfmr.comijsdr.org This technique allows for the separation of individual components from a mixture, followed by their direct online structural analysis by NMR. wisdomlib.orgchromatographyonline.com For an analysis of a synthetic batch of this compound, HPLC-NMR could be used to identify and characterize unknown impurities without the need for their physical isolation. nih.gov

High-Resolution NMR (HR-NMR): Utilizing high-field magnets (e.g., >600 MHz) provides greater spectral dispersion and sensitivity. This is critical for resolving complex, overlapping multiplets in the aromatic region of the ¹H NMR spectrum, allowing for a more precise determination of chemical shifts and coupling constants, which is essential for unambiguous structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool in chemical analysis that measures the m/z ratio of ions with very high accuracy (typically to within 5 ppm). longdom.org This precision allows for the determination of a compound's elemental formula from its exact mass. researchgate.net Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, making it indispensable for confirming the identity of new compounds and analyzing complex samples. nih.govresearchgate.netncfinternational.it

For this compound (molecular formula C₈H₈FNO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides unequivocal confirmation of the elemental composition.

Table 4: HRMS Data for this compound

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₈H₈FNO₂ | [M+H]⁺ | 170.06173 |

| C₈H₈FNO₂ | [M-H]⁻ | 168.04608 |

In addition to molecular ion determination, HRMS can analyze the fragmentation pattern of the molecule. Common fragmentation pathways for this compound might include the loss of water (H₂O), the loss of the carboxyl group (–COOH), or cleavage of the N-methyl bond, providing further corroboration of the proposed structure.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed in its protonated or deprotonated form, depending on the ion mode. In positive ion mode, the molecule readily accepts a proton, primarily on the nitrogen atom of the methylamino group, to form the pseudomolecular ion [M+H]⁺. Given the molecular weight of 169.15 g/mol for C₈H₈FNO₂, the expected mass-to-charge ratio (m/z) for this ion would be approximately 170.1. In negative ion mode, the carboxylic acid group can easily lose a proton, resulting in the [M-H]⁻ ion at an m/z of approximately 168.1.

Other ionization techniques, such as Electron Ionization (EI), are considered "hard" techniques that impart more energy to the molecule, often leading to extensive fragmentation and a less abundant or even absent molecular ion peak. For structurally similar aromatic carboxylic acids, the molecular ion (M⁺) is generally observed, but its intensity can be weak.

Fragmentation Pattern Analysis for Structural Information

The fragmentation pattern in mass spectrometry provides a virtual fingerprint of a molecule's structure. For this compound, key fragmentation pathways can be predicted based on the functional groups present and established fragmentation rules for aromatic carboxylic acids. miamioh.edudocbrown.info

Upon ionization, the molecular ion (or pseudomolecular ion) undergoes cleavage at its weakest bonds. Common fragmentation patterns for similar benzoic acid derivatives include:

Loss of a hydroxyl radical (•OH): A characteristic fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a neutral fragment with a mass of 17 Da. docbrown.info This would produce a prominent acylium ion.

Loss of the carboxyl group (•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group can lead to the loss of a 45 Da fragment. libretexts.org

Decarboxylation (-CO₂): The loss of carbon dioxide (44 Da) is another possible pathway, particularly in techniques like tandem mass spectrometry (MS/MS).

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond can result in the loss of a 15 Da fragment.

These fragmentation pathways allow for the unambiguous identification of the compound's core structure, including the benzoic acid moiety and the N-methyl substituent.

| Precursor Ion (m/z) | Neutral Loss | Mass Loss (Da) | Predicted Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|---|

| 170 ([M+H]⁺) | H₂O | 18 | 152 | Protonated acylium ion |

| 169 (M⁺) | •OH | 17 | 152 | Acylium ion |

| 169 (M⁺) | •COOH | 45 | 124 | 4-Fluoro-N-methylaniline radical cation |

| 169 (M⁺) | •CH₃ | 15 | 154 | Radical cation after N-demethylation |

Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-MS/MS)

Hyphenated techniques are essential for the analysis of this compound in complex mixtures, providing both separation and identification capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are particularly powerful. A reversed-phase HPLC method can effectively separate the compound from its isomers, precursors, and degradation products. ekb.egvu.edu.au The separated analyte then enters the mass spectrometer, where ESI is typically used for ionization. HPLC-MS/MS adds another layer of specificity by selecting the precursor ion (e.g., m/z 170), inducing fragmentation, and monitoring for specific product ions. vu.edu.auresearchgate.net This approach, known as Selected Reaction Monitoring (SRM), offers high sensitivity and is widely used for quantitative analysis in various matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it typically requires a derivatization step to increase the volatility and thermal stability of the polar analyte. jfda-online.com The carboxylic acid and secondary amine functional groups can be converted into less polar esters and N-acyl derivatives, respectively. nih.gov For example, methylation can convert the carboxylic acid to a methyl ester, making the compound suitable for GC analysis. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to specific vibrational modes. Based on data from structurally similar compounds like N-methylanthranilic acid and other substituted benzoic acids, the following key peaks are expected nist.govdocbrown.info:

O-H Stretch: A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.inforesearchgate.net

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid group. researchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ range is indicative of the C-F stretching vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H Stretch (Secondary Amine) | 3300-3500 | Moderate, Sharp |

| Aromatic C-H Stretch | 3000-3100 | Moderate |

| Aliphatic C-H Stretch | 2850-2960 | Weak-Moderate |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1450-1600 | Moderate |

| C-F Stretch | 1100-1300 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O show strong IR bands, non-polar or symmetric bonds often produce strong Raman signals. For this compound, the FT-Raman spectrum would be expected to prominently feature the aromatic ring vibrations. Key expected signals include the symmetric C=C stretching modes of the benzene ring and the C-F stretching vibration. nih.govresearchgate.net The carbonyl (C=O) stretch is also observable in Raman spectra, though typically weaker than in IR. This technique is valuable for studying molecular structure without interference from water, making it suitable for analyzing aqueous solutions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. This compound, being an aromatic compound with electron-donating (–NHCH₃) and electron-withdrawing (–COOH) groups, exhibits characteristic absorption bands in the UV region. These absorptions are due to π→π* transitions within the conjugated system of the benzene ring. researchgate.net The presence of substituents modifies the energy levels of the molecular orbitals, influencing the wavelength of maximum absorbance (λmax). For similar substituted benzoic acids, strong absorption is typically observed in the 200-400 nm range. nih.gov For instance, studies on 4-N,N-dimethylamino benzoic acid derivatives show absorption maxima around 295-315 nm. researchgate.net The specific λmax for this compound would depend on the solvent used, as solvent polarity can affect the energy of the electronic transitions.

| Electronic Transition | Expected λmax Range (nm) | Description |

|---|---|---|

| π→π* | 290-320 | Associated with the conjugated aromatic system, influenced by auxochromic (–NHCH₃) and chromophoric (–COOH) groups. |

Chromatographic Methods for Purification and Separation

Chromatography is an essential tool for the separation and purification of this compound from reaction mixtures and for its quantitative analysis. The choice of method depends on the sample complexity, required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) and Nano-Liquid Chromatography (nanoLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound. Given the compound's polarity, arising from the carboxylic acid and secondary amine groups, reverse-phase (RP) HPLC is a highly effective method. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic or phosphoric acid to ensure the analyte is in a single ionic form. sielc.com

Nano-Liquid Chromatography (nanoLC) operates on the same principles as HPLC but uses columns with much smaller inner diameters and significantly lower flow rates. This miniaturization leads to a substantial increase in sensitivity, making nanoLC an ideal technique for analyzing minute quantities of this compound, particularly in complex biological or environmental samples where the concentration of the analyte may be extremely low.

Table 1: Illustrative Reverse-Phase HPLC Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18 (Octadecylsilane), 3-5 µm particle size | Provides a nonpolar stationary phase for effective separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Organic solvent for elution, with an acid modifier to suppress ionization of the carboxylic acid for better peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 200-600 nL/min (nanoLC) | Standard flow for analytical HPLC; low flow for high-sensitivity nanoLC. |

| Detection | UV-Vis Detector at 254 nm and ~300 nm | Aromatic ring and conjugated system allow for strong UV absorbance. |

| Temperature | 25-40 °C | Controls viscosity and improves reproducibility of retention times. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity and low volatility, due to the carboxylic acid and amine functional groups that facilitate strong intermolecular hydrogen bonding, prevent it from vaporizing at temperatures compatible with GC analysis without thermal decomposition.

To enable GC analysis, derivatization is required to convert the polar functional groups into less polar, more volatile ones.

Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst.

Silylation: Both the carboxylic acid and the secondary amine can be derivatized using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups.

Acylation: The secondary amine can be acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to form a stable, volatile amide derivative. gcms.cz

These derivatization reactions yield products that are thermally stable and sufficiently volatile for separation on a GC column and subsequent detection, often by a Flame Ionization Detector (FID) or Mass Spectrometry (MS). gcms.cznih.gov

Table 2: Common Derivatization Reagents for GC Analysis of this compound

| Reagent | Target Functional Group(s) | Derivative Formed |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic acid, Secondary amine | Trimethylsilyl (TMS) ester and TMS amine |

| Trifluoroacetic Anhydride (TFAA) | Secondary amine, Hydroxyl (from acid) | Trifluoroacetamide, Mixed anhydride |

| Methanol/HCl | Carboxylic acid | Methyl ester |

Two-Dimensional and Multi-Dimensional Chromatography for Complex Mixtures

For the analysis of this compound in highly complex samples, such as biological fluids or environmental extracts, one-dimensional chromatography may lack the necessary resolving power. semanticscholar.org Two-dimensional liquid chromatography (2D-LC) offers a significant increase in peak capacity by subjecting the sample to two independent separation mechanisms. semanticscholar.org

A typical 2D-LC setup could involve a first-dimension separation based on one property, such as hydrophobicity (using a reverse-phase column), followed by a second-dimension separation of the collected fractions based on a different property, like charge (using an ion-exchange column). This "orthogonal" approach allows for the separation of components that co-elute in the first dimension, enabling the isolation and accurate quantification of the target compound from a challenging matrix. semanticscholar.org

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For this compound, this method is crucial for confirming its empirical and molecular formula (C₈H₈FNO₂) and verifying the purity of a synthesized sample. sigmaaldrich.comguidechem.com

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent atoms. An experimental analysis of a pure sample should yield results that closely match these theoretical values, typically within a ±0.4% margin of error, thereby confirming the compound's stoichiometric integrity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight in Molecule ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 56.80% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.77% |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.23% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.28% |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.92% |

| Total | 169.16 | 100.00% |

Spectroscopic Studies as Environmental Probes

The structural features of this compound, specifically the aminobenzoic acid chromophore, suggest its potential for use as a spectroscopic probe. Related compounds, such as 4-N,N-dimethylamino benzoic acid, have been studied as fluorescence probes to monitor processes in different chemical environments. nih.govresearchgate.net These molecules often exhibit fluorescence that is sensitive to the polarity of their surroundings. nih.gov

In polar solvents, aminobenzoic acid derivatives can form a twisted intramolecular charge transfer (TICT) state upon excitation, which often results in a large Stokes shift (a significant separation between the absorption and emission maxima) and a fluorescence spectrum that is red-shifted compared to its emission in nonpolar solvents. nih.govresearchgate.net This solvatochromic behavior is a key characteristic for an environmental probe, as changes in the fluorescence wavelength or intensity can be correlated with changes in the local environment's polarity. While specific studies on this compound as an environmental probe are not detailed, its analogy to other fluorescent aminobenzoic acids indicates a strong potential for such applications, for instance, in studying polymer matrices or biological systems. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Molecular Geometry and Energy Landscapes

Quantum chemical calculations, particularly those employing DFT, are fundamental to investigating the molecular structure and energetics of fluoro-substituted benzoic acids. These calculations allow for the exploration of the molecule's potential energy surface to identify stable conformers and the energy barriers between them.

The substitution pattern on the benzoic acid ring significantly influences its conformational preferences. In fluoro-substituted benzoic acids, the orientation of the carboxylic acid group relative to the fluorine substituent is a key determinant of stability. nih.govnih.gov

Studies on related ortho-substituted benzoic acids reveal a complex potential energy landscape with multiple conformers. researchgate.netuc.pt For 2-fluorobenzoic acid, four distinct conformers have been identified through DFT calculations: two low-energy cis conformers (where the O=C-O-H dihedral angle is approximately 0°) and two higher-energy trans conformers (dihedral angle ~180°). nih.gov The cis forms are generally more stable. uc.pt The most stable conformer, often denoted as cis-II, is stabilized by a C-H···O= interaction. stackexchange.com A slightly less stable conformer, cis-I, has a relative energy of 2.82 kJ·mol⁻¹. nih.govstackexchange.com The trans conformers are significantly higher in energy, with one being stabilized by an intramolecular O-H···F hydrogen bond. nih.govnih.gov

The presence of fluorine atoms can also induce non-planar stable conformations, in contrast to non-fluorinated analogues. mdpi.com The rotational barriers of the -COOH group are influenced by interactions between the ring's hydrogen atoms and the oxygen atoms of the substituent. researchgate.net For 4-Fluoro-2-(methylamino)benzoic acid, a similar conformational landscape is expected, dictated by the interplay of intramolecular hydrogen bonding possibilities involving the carboxylic acid, the methylamino group, and the fluorine atom, alongside steric and electronic effects.

Table 1: Illustrative Conformational Energies for 2-Fluorobenzoic Acid This table is based on data for a related compound to illustrate the principles of conformational analysis.

| Conformer | O=C-O-H Dihedral | Key Intramolecular Interaction | Relative Energy (kJ·mol⁻¹) |

| cis-II | ~0° | C-H···O= | 0.00 (most stable) |

| cis-I | ~0° | C-H···OH | 2.82 |

| trans-II | ~180° | O-H···F | 7.69 |

| trans-I | ~180° | None | 29.36 |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. youtube.com The selection involves a trade-off between computational cost and accuracy. mit.edu

For molecules like substituted benzoic acids, Pople-style basis sets are commonly used. researchgate.net A typical starting point is a double-zeta basis set like 6-31G(d) , which provides a good balance. For higher accuracy, triple-zeta basis sets such as 6-311G(d,p) or 6-311++G(d,p) are employed. researchgate.netnih.govsemanticscholar.org The inclusion of:

Polarization functions (d,p): These are crucial as they allow for more flexibility in the orbital shapes to account for the polarization of electron density in chemical bonds, which is especially important in molecules with electronegative atoms like fluorine and oxygen. youtube.com

Diffuse functions (+): These are important for accurately describing systems with lone pairs, anions, or non-covalent interactions. youtube.com

The choice of the functional is also critical. The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is frequently paired with these basis sets for calculations on benzoic acid derivatives, as it has been shown to yield reliable results for molecular geometries and energies. researchgate.netnih.govmdpi.comkarazin.ua Convergence is achieved when successive iterations of the calculation result in negligible changes in energy and electron density, indicating that a stable electronic structure has been found.

Electronic Structure Analysis

Analysis of the electronic structure provides insight into a molecule's reactivity, stability, and optical properties. Key parameters derived from these analyses include frontier molecular orbitals, electrostatic potential, and atomic charge distributions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular properties:

Chemical Reactivity: A small gap suggests high chemical reactivity and low kinetic stability. emerginginvestigators.org

Electronic Transitions: The gap is related to the energy required to excite an electron from the ground state, influencing the molecule's UV-visible absorption spectrum. umich.edu

Stability: A larger energy gap generally implies greater molecular stability. wikipedia.orgemerginginvestigators.org

For many nitrogen-containing drug molecules, the HOMO-LUMO gap typically falls within the range of 3.5-4.5 eV. emerginginvestigators.org In this compound, the electron-donating methylamino group would be expected to raise the HOMO energy level, while the electron-withdrawing carboxylic acid and fluorine groups would lower the LUMO energy level, likely resulting in a relatively small energy gap.

The presence of both strong electron-donating (-NHCH₃) and electron-withdrawing (-COOH, -F) groups suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. nih.govresearchgate.net In an ICT process, electronic charge density moves from the donor portion of the molecule to the acceptor portion, a dynamic process that can be investigated with time-dependent DFT (TD-DFT).

A Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for predicting reactivity, particularly towards electrophiles and nucleophiles, and for understanding intermolecular interactions. nih.govresearchgate.net

The MESP surface is color-coded to represent different potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Regions of positive potential, indicating electron-poor areas. These are sites for nucleophilic attack and are typically found around acidic hydrogen atoms. researchgate.net

Green: Regions of neutral or near-zero potential. researchgate.net

For this compound, the MESP map would be expected to show strong negative potential (red) around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group. A region of high positive potential (blue) would be located on the acidic hydrogen of the hydroxyl group. The electronegative fluorine atom and the nitrogen of the methylamino group would also influence the potential distribution on the aromatic ring.

Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule to obtain partial atomic charges. emerginginvestigators.org While the absolute values can be basis-set dependent, the relative charges provide a useful qualitative picture of the electron distribution and can help predict electrophilic and nucleophilic sites. semanticscholar.org

In this compound, a Mulliken analysis would quantify the effects of the different functional groups. It is expected that the highly electronegative oxygen and fluorine atoms would carry significant negative partial charges. The carbon atom of the carbonyl group would exhibit a positive charge due to its attachment to two oxygen atoms. The hydrogen atom of the carboxylic acid would also be positively charged. This charge distribution is fundamental to the molecule's polarity, dipole moment, and reactivity. karazin.ua

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and flexibility of molecules. While specific MD studies on this compound are not extensively documented in publicly available literature, the conformational preferences of this molecule can be inferred from computational studies on structurally related compounds, such as ortho-substituted fluorobenzoic acids and aminobenzoic acids. nih.govnih.gov

The conformational flexibility of this compound is primarily dictated by the rotational barriers around the C-C bond connecting the carboxylic acid group to the phenyl ring, the C-N bond of the methylamino group, and the potential for intramolecular hydrogen bonding. Computational studies on 2-fluorobenzoic acid have shown the existence of multiple stable conformers, with the cis and trans orientations of the carboxylic acid group relative to the ortho substituent being critical. nih.gov For this compound, the presence of the methylamino group at the 2-position introduces further complexity.

Intramolecular hydrogen bonding is expected to play a significant role in determining the dominant conformations. A hydrogen bond could form between the hydrogen of the carboxylic acid and the nitrogen of the methylamino group, or between the hydrogen of the methylamino group and the carbonyl oxygen of the carboxylic acid. The fluorine atom at the 4-position, while not directly involved in intramolecular hydrogen bonding with the ortho groups, influences the electronic properties of the aromatic ring and, consequently, the strengths of these interactions.

MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying low-energy conformers and the transition states connecting them. Such simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution, which is crucial for understanding its chemical reactivity and biological interactions. The flexibility of the molecule, particularly the orientation of the carboxylic acid and methylamino groups, can impact its ability to bind to biological targets.

Table 1: Predicted Dominant Interactions and Conformational Features of this compound based on Analogous Compounds

| Interaction/Feature | Predicted Influence on Conformational Flexibility |

| Rotation of Carboxylic Acid Group | The orientation of the -COOH group relative to the methylamino substituent will likely be restricted due to steric hindrance and potential intramolecular hydrogen bonding. |

| Rotation of Methylamino Group | Rotation around the C-N bond may also be limited to favor conformations that allow for stabilizing intramolecular interactions. |

| Intramolecular Hydrogen Bonding | A strong intramolecular hydrogen bond between the carboxylic proton and the methylamino nitrogen, or the methylamino proton and the carbonyl oxygen, is expected to be a key factor in stabilizing specific planar or near-planar conformations. nih.gov |

| Influence of Fluorine Substituent | The electron-withdrawing nature of the fluorine atom at the para-position can modulate the acidity of the carboxylic acid and the basicity of the amino group, thereby influencing the strength of intramolecular hydrogen bonds. |

Advanced Computational Methods for Reaction Mechanism Elucidation

The synthesis of this compound can be achieved through several synthetic routes, and advanced computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the underlying reaction mechanisms. Two plausible synthetic pathways are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org In the context of synthesizing this compound, this could involve the reaction of 2-bromo-4-fluorobenzoic acid with methylamine (B109427). DFT calculations can be employed to investigate the mechanism of this reaction, including the nature of the copper catalyst, the oxidative addition of the aryl halide, the coordination of the amine, and the reductive elimination to form the C-N bond. colab.ws These computational studies can help in optimizing reaction conditions by providing insights into the transition state energies and the role of ligands on the copper catalyst.

Table 2: Application of Computational Methods to Elucidate Reaction Mechanisms for the Synthesis of this compound

| Synthetic Route | Key Mechanistic Steps | Insights from Computational Methods |

| Ullmann Condensation | Oxidative addition, ligand exchange, reductive elimination. | Determination of the active catalytic species, transition state structures and energies, and the influence of ligands and solvents on the reaction efficiency. wikipedia.orgcolab.ws |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack, formation of Meisenheimer complex, departure of the leaving group. | Prediction of regioselectivity, stabilization of the Meisenheimer intermediate, and the effect of substituents on the activation energy. masterorganicchemistry.comlibretexts.org |

Pattern Recognition Methods in Structure-Metabolism/Property Relationships

Pattern recognition methods are valuable computational tools for establishing relationships between the chemical structure of a compound and its metabolic fate or physicochemical properties. These methods, often used in quantitative structure-activity relationship (QSAR) and quantitative structure-metabolism relationship (QSMR) studies, can predict the biological behavior of new compounds based on data from a series of related molecules.

For this compound, pattern recognition techniques could be applied to predict its metabolism by comparing its physicochemical properties to a dataset of other substituted benzoic acids with known metabolic profiles. A study on a series of substituted benzoic acids demonstrated that their metabolic fate—primarily either glucuronidation or glycine (B1666218) conjugation—could be classified using pattern recognition methods based on a set of calculated physicochemical descriptors. nih.gov

The process would involve calculating a wide range of molecular descriptors for this compound. These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP). Principal Component Analysis (PCA) is a common pattern recognition technique used to reduce the dimensionality of the data and visualize the relationships between the compounds in a "property space."

By mapping this compound onto a principal components map generated from a training set of benzoic acids with known metabolic fates, its likely metabolic pathway could be predicted. nih.gov For example, if it clusters with compounds known to undergo extensive glucuronidation, a similar metabolic profile would be anticipated. These predictions can guide further experimental metabolic studies.

Table 3: Descriptors and Methods for Pattern Recognition in Structure-Metabolism/Property Relationships

| Descriptor Category | Examples of Descriptors | Application to this compound |

| Electronic | Partial atomic charges, dipole moment, HOMO/LUMO energies. | These descriptors would quantify the electronic influence of the fluoro and methylamino groups on the reactivity of the carboxylic acid moiety. |

| Steric | Molecular weight, van der Waals volume, surface area. | These would describe the size and shape of the molecule, which are important for enzyme-substrate interactions. |

| Lipophilicity | LogP (octanol-water partition coefficient). | This descriptor is crucial for predicting the absorption, distribution, and excretion of the compound. |

| Pattern Recognition Method | Principal Component Analysis (PCA), Hierarchical Clustering. | These methods would be used to classify this compound based on its calculated descriptors in comparison to a database of related compounds. nih.gov |

Reactivity and Mechanistic Elucidation

Reaction Pathways of Carboxylic Acid and Amino Groups

The carboxylic acid and methylamino groups are primary sites of reactivity, engaging in reactions typical of these functionalities, yet modulated by their electronic interaction within the molecule.

The conversion of 4-Fluoro-2-(methylamino)benzoic acid to its corresponding ester proceeds via mechanisms common to benzoic acid derivatives, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ester. masterorganicchemistry.comtcu.edu

The reaction is an equilibrium process. tcu.edu To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comtcu.edu The presence of substituents on the benzoic acid ring can influence the rate of esterification. Electron-donating groups, like the methylamino group, can slightly decrease the reactivity of the carbonyl carbon towards nucleophilic attack. Conversely, the electron-withdrawing fluoro group can increase it. The net effect is a balance of these electronic influences. Steric hindrance from ortho-substituents can significantly slow down the reaction, though the methylamino group is relatively small. researchgate.netgoogle.com

This compound is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic methylamino group. The acid-base equilibria are governed by their respective pKa values. The carboxylic acid group is expected to have a pKa value typical for a substituted benzoic acid, while the protonated methylamino group will have a pKa characteristic of an N-methylanilinium ion.

In an aqueous solution, the molecule can exist in different protonation states depending on the pH. youtube.com

In strongly acidic solutions (low pH): Both the carboxylic acid and the methylamino group will be protonated, resulting in a cationic species.

In moderately acidic to neutral solutions: The carboxylic acid will deprotonate to form a carboxylate anion, while the methylamino group remains protonated, leading to a zwitterionic form.

In basic solutions (high pH): The protonated methylamino group will lose its proton, resulting in an anionic species where the carboxylic acid is a carboxylate and the amino group is neutral.

The primary protonation site in a neutral or acidic environment is the nitrogen atom of the methylamino group, as amines are generally more basic than the carbonyl oxygen of a carboxylic acid. The carboxylate anion, formed upon deprotonation, is stabilized by resonance. Intramolecular hydrogen bonding between the N-H of the methylamino group and the carbonyl oxygen of the carboxylic acid can also influence the molecule's conformation and acidity. researchgate.net

Table 1: Predicted Protonation States of this compound at Varying pH

| pH Range | Predominant Species | Charge | Key Features |

| < 2 | Cationic | +1 | -COOH and -NH(CH₃)H⁺ |

| 3 - 8 | Zwitterionic/Neutral | 0 | -COO⁻ and -NH(CH₃)H⁺ or -COOH and -NH(CH₃) |

| > 9 | Anionic | -1 | -COO⁻ and -NH(CH₃) |

While the carboxylic acid group undergoes nucleophilic acyl substitution, the fluoro and amino groups can participate in nucleophilic aromatic substitution (SNA r) under specific conditions. The fluoro group, being a good leaving group in SNA r reactions, can be displaced by strong nucleophiles. However, for such a reaction to occur, the aromatic ring must be "activated" by potent electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In this compound, the carboxylic acid/carboxylate group is deactivating, and the methylamino group is strongly activating, making the ring electron-rich and thus generally unreactive toward nucleophiles. nih.gov Therefore, direct nucleophilic substitution of the fluorine atom is challenging under standard conditions.

Displacement of the methylamino group would be even more difficult as it is a very poor leaving group. It is possible, however, to convert the amino group into a better leaving group, such as a diazonium salt. Diazotization of the amino group, followed by reaction with a nucleophile (a Sandmeyer-type reaction), could lead to substitution at the C2 position.

Aromatic Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring is dictated by the electronic properties of its three substituents: the fluoro, methylamino, and carboxylic acid groups.

In electrophilic aromatic substitution (SEAr), the rate and regioselectivity of the reaction are controlled by the attached substituents. wikipedia.org These groups can be classified as either activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org

-NH(CH₃) (Methylamino): This is a strongly activating group due to the nitrogen's lone pair, which can be donated into the ring through a powerful +R (resonance) effect. It is an ortho, para-director.

-F (Fluoro): Halogens are a unique class. They are deactivating due to their strong -I (inductive) electron withdrawal but are ortho, para-directing because their lone pairs can be donated via a +R effect, which stabilizes the arenium ion intermediate for ortho and para attack. libretexts.org

-COOH (Carboxylic Acid): This group is deactivating due to its electron-withdrawing nature (-I and -R effects) and is a meta-director. numberanalytics.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect |

| -NH(CH₃) | C2 | Activating | Ortho, Para |

| -F | C4 | Deactivating | Ortho, Para |

| -COOH | C1 | Deactivating | Meta |

| Predicted Site of Attack | C5 |

Nucleophilic aromatic substitution (SNA r) typically requires an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

For this compound, the aromatic ring is rendered electron-rich by the potent electron-donating methylamino group. This disfavors the formation of the negatively charged Meisenheimer complex, making the compound generally inert to SNA r reactions under typical conditions. nih.gov The presence of the fluorine atom, which is the best leaving group among the halogens for SNA r due to its high electronegativity that stabilizes the intermediate, is not sufficient to overcome the deactivating effect of the electron-donating substituents. masterorganicchemistry.comyoutube.com For a reaction to be feasible, much harsher conditions or the presence of a strong electron-withdrawing group would be necessary. For instance, studies on other fluoroaromatic compounds show that substitution is greatly facilitated by electron-withdrawing groups in the ortho and/or para positions. researchgate.net

Mechanistic Studies of Advanced Coupling Reactions

While specific studies on the palladium-catalyzed C-H functionalization and olefination of this compound are not extensively documented, the general mechanisms for similar substrates, such as benzoic acids and N-alkylanilines, provide a framework for understanding its potential reactivity. These reactions typically proceed through a catalytic cycle involving a palladium catalyst. nih.gov

A plausible mechanistic pathway for the olefination of this compound would likely involve the following key steps:

C-H Activation: The reaction is often initiated by the coordination of the palladium catalyst to the substrate. In the case of this compound, the carboxylic acid or the methylamino group could act as a directing group, facilitating the ortho-C-H activation to form a palladacycle intermediate.

Olefin Insertion: The coordinated olefin then inserts into the palladium-carbon bond of the palladacycle.

β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate releases the olefinated product and a palladium-hydride species.

Reductive Elimination/Oxidant Regeneration: The catalytic cycle is completed by the reductive elimination of the palladium-hydride species, often facilitated by an oxidant, to regenerate the active palladium catalyst.

The regioselectivity of the C-H functionalization would be dictated by the directing group. The carboxylic acid would direct functionalization to the ortho position (C3), while the methylamino group would also direct to its ortho position (C3). This convergence of directing effects would likely favor C-H activation at the C3 position. The electronic effects of the fluorine and methylamino groups would also influence the rate of C-H activation.

The methylamino group in this compound provides a site for the generation of an α-aminoalkyl radical, which can participate in radical-radical coupling reactions. These reactions are often initiated by a single-electron transfer (SET) process, frequently under photoredox catalysis. nih.govnottingham.ac.uk

A general mechanism for a radical-radical coupling reaction involving this compound could proceed as follows:

Radical Generation: The reaction would be initiated by the oxidation of the methylamino group to form a radical cation. This can be achieved using a suitable photocatalyst and a light source.

Deprotonation: Subsequent deprotonation of the α-carbon (the methyl group) would generate a neutral α-aminoalkyl radical.

Coupling Partner Radical Generation: Concurrently, a second radical species is generated from a suitable coupling partner.

Radical-Radical Coupling: The α-aminoalkyl radical derived from this compound then couples with the second radical to form the final product.